molecular formula C2H3FN2O5 B231827 Dehydroacetic acid CAS No. 16807-48-0

Dehydroacetic acid

Cat. No. B231827
CAS RN: 16807-48-0
M. Wt: 168.15 g/mol
InChI Key: PGRHXDWITVMQBC-UHFFFAOYSA-N
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Description

Dehydroacetic acid (DHA) is a synthetic compound that is commonly used as a preservative in the food, cosmetic, and pharmaceutical industries. It is a white crystalline powder that is soluble in water and has a faint odor. DHA is known for its antimicrobial properties and is used to prevent the growth of bacteria, fungi, and yeast in various products. In recent years, DHA has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

  • Antibacterial Properties : A study by Baldwin et al. (2017) synthesized enamine derivatives of dehydroacetic acid to enhance its antibacterial activity. These derivatives showed improved effectiveness against Escherichia coli and Staphylococcus aureus compared to DHA alone (Baldwin et al., 2017).

  • Gravimetric Determination of Metals : Manku and Sarpal (1971) proposed using DHA as a reagent for the gravimetric determination of copper(II), aluminium, and beryllium. This method proved efficient and easy to prepare (Manku & Sarpal, 1971).

  • Industrial and Food Applications : Moreno-Mañas and Pleixats (1993) discussed the use of DHA in producing clopidol (a coccidiostatic agent), as a preservative for fruits and vegetables, and as a stabilizer for plastics. Its sodium salt is also used for similar applications (Moreno-Mañas & Pleixats, 1993).

  • Presence in Cheese Coatings : Research by Scordino et al. (2018) found dehydroacetic acid in Italian cheese and cheese coatings, indicating its use as an antimicrobial substance despite being unauthorized in EU countries (Scordino et al., 2018).

  • Biological Activities of Derivatives : Sharma (2017) explored the biological activities of various DHA derivatives, including boron difluoride complexes of DHA, DHA-thiosemicarbazone, and its ruthenium complexes (Sharma, 2017).

  • Organic Synthesis : Fadda and Elattar (2016) reviewed the reactivity of DHA in organic synthesis, highlighting its use in preparing a variety of heterocyclic ring systems (Fadda & Elattar, 2016).

  • Ligand in Metal Complexes : Satish (2017) discussed the formation of DHA-metal complexes, important in various biological applications, with metals like Fe, Cu, Pt, Ru, and Zn (Satish, 2017).

  • Photoreactivity in Antiseptics : Izawa et al. (2018) studied the photoisomerization and photoepoxidation properties of dehydroacetic acid and its sodium salt, which are used as antiseptics in cosmetics (Izawa et al., 2018).

  • Cosmetic Safety Assessment : Liebert (1985) assessed the safety of Sodium Dehydroacetate and Dehydroacetic Acid in cosmetic formulations, finding them safe at current usage concentrations (Liebert, 1985).

properties

IUPAC Name

3-acetyl-6-methylpyran-2,4-dione
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InChI

InChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,7H,1-2H3
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InChI Key

PGRHXDWITVMQBC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C(=O)O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8O4
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DSSTOX Substance ID

DTXSID6020014
Record name Dehydroacetic acid
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Molecular Weight

168.15 g/mol
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Physical Description

Dry Powder, Colorless odorless solid; Highly reactive; [Hawley] White to cream-colored solid; [Merck Index] White odorless powder; [MSDSonline]
Record name 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-
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Record name Dehydroacetic acid
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Boiling Point

269.9 °C @ 760 MM HG
Record name DEHYDROACETIC ACID
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Flash Point

157 °C; 315 °F (OPEN CUP)
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Solubility

(WT/WT) 22% IN ACETONE, 18% IN BENZENE, 5% IN METHANOL, 3% IN USP ETHANOL, 3% IN CARBON TETRACHLORIDE, 5% IN ETHER, 0.7% IN N-HEPTANE, LESS THAN 0.1% IN GLYCEROL, 1.6% IN OLIVE OIL, 1.7% IN PROPYLENE GLYCOL, LESS THAN 0.1% IN WATER AT 25 °C, SOL IN ALKALIES, water solubility = 690 mg/l @ 25 °C
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Vapor Density

5.8 (AIR= 1)
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Vapor Pressure

1.9 MM HG AT 100 °C
Record name DEHYDROACETIC ACID
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Product Name

Dehydroacetic acid

Color/Form

NEEDLES FROM WATER, RHOMBIC NEEDLES OR PRISMS FROM ALCOHOL, WHITE TO CREAM CRYSTALLINE POWDER, COLORLESS POWDER, Colorless crystals

CAS RN

520-45-6, 16807-48-0
Record name 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione
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Record name Dehydroacetic acid [ISO]
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Record name 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-
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Melting Point

109-111 °C (SUBLIMES)
Record name DEHYDROACETIC ACID
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Synthesis routes and methods

Procedure details

In 270 ml of tetrahydrofuran was dissolved 32.0 g of 3-(2-furylacryloyl)-6-methyl-2H-pyran-2,4(3H)-dione which had been obtained by condensation between dehydroacetic acid and furfural. To the solution, 1.6 g of 5% palladium on carbon was added as the hydrogenation catalyst. Hydrogenation was carried out at room temperature under a pressure of 5 kg/cm2 for 10 hours. The catalyst was removed by filtration and the solvent was evaporated under a reduced pressure. The light-yellow oily product thus obtained was purified by silica gel chromatography to obtain a 21.0 g (yield: 65%) of 3-(3-(2-tetrahydrofuryl)propionyl)-6-methyltetrahydropyran-2,4-dione in the form of the light-yellow crystal, m.p. 43°-45° C.
Name
3-(2-furylacryloyl)-6-methyl-2H-pyran-2,4(3H)-dione
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,530
Citations
AA Fadda, KM Elattar - Synthetic Communications, 2016 - Taylor & Francis
… This review reports the reactivity of dehydroacetic acid, which considered to be a very reactive organic compound. The structure of the title compound was investigated. The …
Number of citations: 37 www.tandfonline.com
TE Barman, DV Parke, RT Williams - Toxicology and Applied Pharmacology, 1963 - Elsevier
Dehydroacetic acid (DHA) labeled with C 14 in four carbon atoms has been synthesized. DHA administered orally to rabbits at a dose level of 250 mg/kg did not increase the urinary …
Number of citations: 25 www.sciencedirect.com
S Garratt - The Journal of Organic Chemistry, 1963 - ACS Publications
… We recently undertook a study of themechanism of the conversion of dehydroacetic acid into N-substituted lutidones and isolated two intermediates. Dehydroacetic acid reacted with an …
Number of citations: 33 pubs.acs.org
JD Edwards, JE Page, M Pianka - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… With one equivalent of primary alkylamines, dehydroacetic acid gives the bases (I11 ; R = Me… had been submitted for publication, that dehydroacetic acid with an excess of concentrated …
Number of citations: 23 pubs.rsc.org
E Mikami, T Goto, T Ohno, H Matsumoto… - … of Pharmaceutical and …, 2002 - Elsevier
A high-performance liquid chromatographic (HPLC) method for simultaneous determination of dehydroacetic acid (DHA), benzoic acid (BA), sorbic acid (SOA) and salicylic acid (SA) …
Number of citations: 161 www.sciencedirect.com
M Moreno-Mañas, R Pleixats - Advances in heterocyclic chemistry, 1992 - Elsevier
… on dehydroacetic acid, triacetic acid lactone, and related pyrones. Dehydroacetic acid is … Its 3-acetyl derivative, 3-acetyl-4-hydroxyd-methyl-2-pyrone (dehydroacetic acid), has been …
Number of citations: 61 www.sciencedirect.com
WJ Hale - Journal of the American Chemical Society, 1911 - ACS Publications
… dehydroacetic acid has occupied the attention of chemists ever … in which dehydroacetic acid had so far been concerned. … ia the monomethylether of dehydroacetic acid may likewise be …
Number of citations: 7 pubs.acs.org
JA Berson - Journal of the American Chemical Society, 1952 - ACS Publications
… Since the reduction of dehydroacetic acid involves the change C—COCH3 — C—CH2CH3, there remain only two possible structures for dehydroacetic acid, namely, II and III. With this …
Number of citations: 36 pubs.acs.org
AS Al Alousi, MR Shehata, MM Shoukry… - Journal of …, 2008 - Taylor & Francis
… The complex of dehydroacetic acid with Cu 2+ is more active … of dehydroacetic acid with zinc and with several other transition metal cations are fungistatic Citation4. Dehydroacetic acid …
Number of citations: 24 www.tandfonline.com
AG Baldwin, J Bevan, D Brough, R Ledder… - Medicinal Chemistry …, 2018 - Springer
… Dehydroacetic acid is a common pyrone derivative used commercially as an antibacterial and antifungal agent. Based on the synthesis of dehydroacetic acid … of dehydroacetic acid. The …
Number of citations: 16 link.springer.com

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